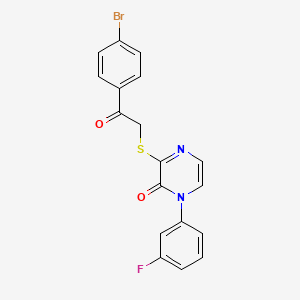

![molecular formula C13H21N3O B2989460 N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine CAS No. 2199902-88-8](/img/structure/B2989460.png)

N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Corrosion Inhibition

Some bipyrazole compounds, closely related to N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine, have shown significant efficiency as corrosion inhibitors for metals in acidic media. These compounds, including derivatives of the targeted compound, demonstrate excellent inhibition capabilities, highlighting their potential for protecting metals against corrosion in industrial applications (Chetouani et al., 2005).

Electrophilic Aminations

The compound falls within a class of chemicals used in electrophilic amination reactions. These reactions are crucial for synthesizing a wide range of nitrogen-containing compounds, including azines, hydrazines, and aminodicarboxylic derivatives. The ability to transfer NH groups to various nucleophiles makes these compounds valuable in the synthesis of complex organic molecules (Andreae & Schmitz, 1991).

Antimicrobial Activity

Derivatives of the compound have been utilized in synthesizing new heterocyclic substances, which have shown promising antimicrobial activities. This application underscores the compound's relevance in developing new antimicrobial agents that could be effective against a range of pathogenic bacteria and yeast (Behbehani et al., 2011).

Molecular Docking and Drug Design

Experimental and theoretical studies on derivatives, such as AMINE DIMEDONE, illustrate their utility in drug design and molecular docking studies. These studies include understanding molecular interactions within biological systems, contributing to the development of new therapeutic agents. The ability to simulate interactions with various receptors aids in identifying potential drug candidates (Fatima et al., 2021).

Catalytic Activity in Organic Synthesis

The compound's structural motifs are found in catalysts for organic synthesis reactions, such as the preparation of nitrogen-containing heterocycles. This application is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals, demonstrating the compound's versatility in facilitating various chemical transformations (Zeng et al., 2009).

作用機序

Target of Action

The primary target of N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is glucokinase , a key regulator of glucose homeostasis . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and the maintenance of blood glucose levels .

Mode of Action

This compound acts as a partial activator of the glucokinase enzyme . It interacts with glucokinase, enhancing its activity and thereby increasing the metabolism of glucose .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway . By enhancing the activity of glucokinase, this compound increases the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway . This leads to an increase in the overall rate of glucose metabolism .

Result of Action

The activation of glucokinase by this compound leads to an increase in glucose metabolism . This can result in a decrease in blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of glucose in the environment can affect the compound’s ability to activate glucokinase Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the compound’s action, efficacy, and stability

Safety and Hazards

特性

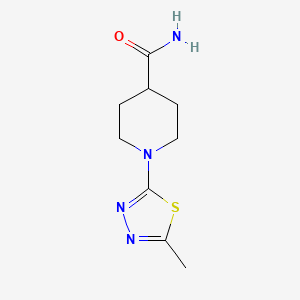

IUPAC Name |

N,N-dimethyl-4-(3-methylpyrazin-2-yl)oxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-10-13(15-9-8-14-10)17-12-6-4-11(5-7-12)16(2)3/h8-9,11-12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPNRUWDCISJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCC(CC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)

![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2989393.png)

![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)